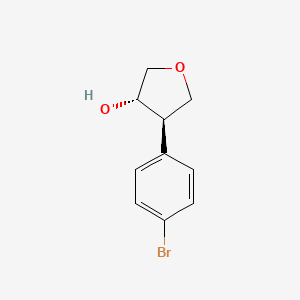![molecular formula C12H10ClNO2S B2715438 Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 479578-92-2](/img/structure/B2715438.png)
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate: is an organic compound with the molecular formula C12H10ClNO2S It is a derivative of benzoic acid and thiazole, featuring a chloromethyl group attached to the thiazole ring
Mécanisme D'action
Target of Action
Compounds containing a thiazole ring have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives generally interact with their targets via the thiazole ring, which can undergo various chemical reactions .
Biochemical Pathways
Without specific information on “Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate typically begins with commercially available starting materials such as 3-aminobenzoic acid, thionyl chloride, and methyl alcohol.
Thiazole Formation: The thiazole ring is formed by reacting 3-aminobenzoic acid with thionyl chloride to produce 3-chlorobenzoic acid, which is then reacted with thiourea to form the thiazole ring.
Chloromethylation: The chloromethyl group is introduced by reacting the thiazole derivative with formaldehyde and hydrochloric acid under acidic conditions.
Esterification: Finally, the esterification of the carboxylic acid group is achieved by reacting the thiazole derivative with methyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products:
- Substituted thiazole derivatives
- Sulfoxides and sulfones
- Thiazolidines
- Carboxylic acids
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some derivatives of this compound have been investigated for their anticancer properties, showing promising results in inhibiting cancer cell growth.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Methyl 4-(chloromethyl)benzoate: Similar structure but lacks the thiazole ring, resulting in different chemical and biological properties.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in functional groups, leading to varied applications and activities.
Uniqueness: Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is unique due to the presence of both the chloromethyl group and the thiazole ring, which confer distinct reactivity and biological activity. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
IUPAC Name |
methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCFIKOHZRMYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,3-dichlorobenzoyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2715356.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2715358.png)

![N'-(3,4-difluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2715361.png)
![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)
![(Z)-8-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2715364.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide](/img/structure/B2715365.png)
methanone](/img/structure/B2715366.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2715368.png)


![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)
![Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate](/img/structure/B2715375.png)
